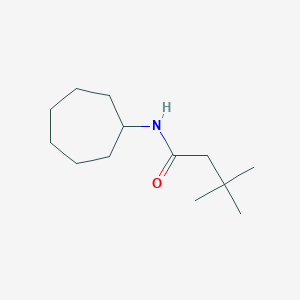![molecular formula C22H27N3O5S B262305 N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B262305.png)
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a sulfonyl group, and a methoxyanilino group, all attached to a cyclopentylacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Methoxylation: The methoxy group is added using methanol in the presence of a catalyst.
Cyclopentylation: The final step involves the attachment of the cyclopentylacetamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The acetylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-chlorophenyl)acetamide
- 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-ethylphenyl)acetamide
- 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(3,5-dimethylphenyl)acetamide
Uniqueness
What sets N2-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its cyclopentylacetamide backbone provides structural stability, while the acetylamino, sulfonyl, and methoxy groups offer diverse reactivity and biological activity.
Properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
XRIVPGYPCNWNMS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)



![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
![N-(furan-2-ylmethyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262238.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B262252.png)
METHANONE](/img/structure/B262255.png)
![13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B262256.png)



